![molecular formula C20H14Cl3N5O B2624024 N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide CAS No. 338420-17-0](/img/structure/B2624024.png)
N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide is a complex organic compound characterized by the presence of multiple chlorophenyl groups and diazenyl functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Reaction Conditions: This reaction is usually carried out in ethanol under reflux conditions for several hours.
-
Diazotization: : The hydrazone intermediate is then subjected to diazotization using sodium nitrite in an acidic medium (such as hydrochloric acid) to form the diazenyl derivative.
Reaction Conditions: The reaction is performed at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
-
Coupling Reaction: : The diazenyl derivative is then coupled with 4-chloroaniline to form the final product, this compound.
Reaction Conditions: This step is typically carried out in an alkaline medium (such as sodium hydroxide solution) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the diazenyl and hydrazono groups, leading to the formation of various oxidized derivatives.
Common Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Typically carried out in acidic or neutral media.
-
Reduction: : Reduction reactions can target the diazenyl and hydrazono groups, converting them into amines.
Common Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
-
Substitution: : The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents: Sodium methoxide, potassium thiolate.
Conditions: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amine derivatives.
科学研究应用
Chemistry
In chemistry, N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide is used as a precursor for the synthesis of various heterocyclic compounds. It serves as a building block in the development of new materials with unique electronic and optical properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Industry
Industrially, the compound is used in the production of dyes and pigments due to its chromophoric properties. It is also explored for use in the development of advanced materials such as polymers and coatings.
作用机制
The mechanism by which N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide exerts its effects involves interactions with various molecular targets. These include enzymes, receptors, and nucleic acids. The compound’s diazenyl and hydrazono groups are key to its reactivity, allowing it to form covalent bonds with target molecules and disrupt their normal function.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]acetamide
- N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]acetamide
- N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-methylphenyl)hydrazono]acetamide
Uniqueness
N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide is unique due to the presence of multiple chlorophenyl groups and the combination of diazenyl and hydrazono functionalities. This structural complexity imparts distinct chemical and physical properties, making it versatile for various applications compared to its simpler analogs.
属性
IUPAC Name |
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)diazenyl]-2-[(4-chlorophenyl)hydrazinylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N5O/c21-13-1-7-16(8-2-13)24-20(29)19(27-25-17-9-3-14(22)4-10-17)28-26-18-11-5-15(23)6-12-18/h1-12,25H,(H,24,29)/b27-19-,28-26? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVSHCOCHAACCB-QDUCYANZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=NNC2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=N/NC2=CC=C(C=C2)Cl)/N=NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2623941.png)
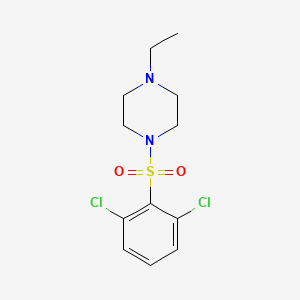
![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2623944.png)
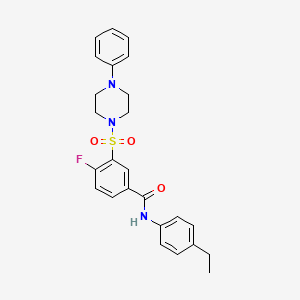
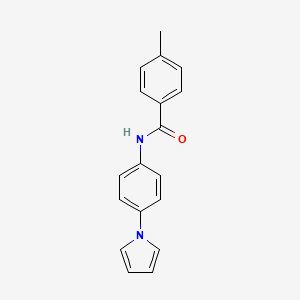
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2623947.png)
![3-[2-(morpholin-4-yl)ethyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2623948.png)
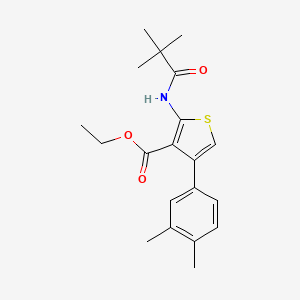
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2623950.png)
![1-(2,4-dichlorobenzyl)-3-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2623952.png)
![1-(2-Chlorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2623955.png)
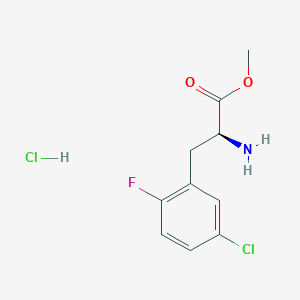
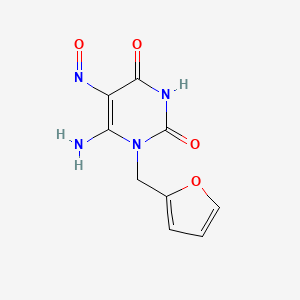
![5-((2-methoxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2623963.png)
